molecular formula C16H26N2Si B3045529 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 1093759-49-9

1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3045529
CAS No.: 1093759-49-9
M. Wt: 274.48
InChI Key: DDESQHZPBHAOPS-UHFFFAOYSA-N
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Description

1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine (CAS: 873786-04-0) is a silicon-substituted heterocyclic compound with the molecular formula C₁₇H₂₇ClN₂Si and a molecular weight of 322.9 g/mol . The tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group at the 1-position of the pyrrolo[2,3-b]pyridine core confers steric bulk and lipophilicity, which can enhance stability and modulate solubility in organic solvents . Key properties include a hydrogen bond acceptor count of 1, a polar surface area of 17.8 Ų, and five rotatable bonds, suggesting moderate flexibility . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research, where silicon-based protecting groups are leveraged to control reactivity .

Preparation Methods

The synthesis of 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of pyrrolo[2,3-b]pyridine with tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine has potential applications in the development of pharmaceuticals due to its ability to interact with biological targets. Its structural properties may enhance the bioavailability and efficacy of drug candidates.

  • Case Study : Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant activity against various cancer cell lines. The incorporation of silyl groups can improve solubility and metabolic stability, making these compounds promising candidates for further development in oncology.

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

  • Synthesis Example : In a synthetic route involving palladium-catalyzed cross-coupling reactions, this compound was utilized to create complex molecular architectures that are difficult to obtain through traditional methods.

Material Science

In material science, the compound's silyl group can be leveraged to modify the surface properties of polymers and other materials. This modification can enhance characteristics such as hydrophobicity and adhesion.

  • Application Insight : Studies have shown that incorporating silylated pyrrole derivatives into polymer matrices can lead to improved mechanical properties and thermal stability, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The tris(1-methylethyl)silyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrrolo[2,3-b]pyridine core structure interacts with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine 873786-04-0 C₁₇H₂₇ClN₂Si 322.9 3-(Chloromethyl), TIPS group
1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridine 183001-71-0 C₁₃H₂₀N₂Si 232.4 Dimethyl-tert-butylsilyl group
5-Bromo-3-iodo-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine 893730-25-1 C₁₆H₂₇BrIN₂Si 477.3 5-Bromo, 3-iodo, TIPS group
5-(Trifluoromethyl)-1-[TIPS]-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid - C₂₀H₂₈F₃NO₂Si 415.5 5-CF₃, 4-carboxylic acid, TIPS group
4-Bromo-N,N-dimethyl-1-[TIPS]-1H-pyrrolo[2,3-b]pyridine-3-methanamine 858116-79-7 C₁₉H₃₂BrN₃Si 420.4 4-Bromo, dimethylaminomethyl, TIPS

Key Observations :

  • Steric Effects : The TIPS group in the target compound is bulkier than the dimethyl-tert-butylsilyl group in CAS 183001-71-0, reducing nucleophilic attack susceptibility .
  • Electron-Withdrawing Groups : Bromo and iodo substituents (CAS 893730-25-1) enhance electrophilic reactivity, making these derivatives suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the chloromethyl group in the target compound .

Stability and Reactivity

  • Silicon Group Stability : The TIPS group offers superior hydrolytic stability compared to smaller silyl groups (e.g., trimethylsilyl in ), reducing unintended deprotection in acidic or aqueous conditions .
  • Thermal Stability : Halogenated derivatives (e.g., 5-bromo-3-iodo-TIPS) decompose at elevated temperatures (>150°C), whereas the chloromethyl analog (CAS 873786-04-0) remains stable under standard synthetic conditions .

Biological Activity

1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine, with the CAS number 1093759-49-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C16H26N2Si
  • Molecular Weight : 274.48 g/mol
  • InChI Key : DDESQHZPBHAOPS-UHFFFAOYSA-N
  • PubChem ID : 49758865

Biological Activity

The biological activity of this compound has not been extensively documented in literature; however, related compounds within the pyrrolo[2,3-b]pyridine class have shown promising pharmacological effects.

Analgesic and Sedative Properties

Research on derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione has indicated significant analgesic and sedative activities. For instance, a study demonstrated that certain derivatives exhibited stronger analgesic effects than aspirin and comparable effects to morphine in pain response tests (e.g., the "writhing" test) . The findings suggest that modifications in the molecular structure can enhance these biological properties.

Case Studies and Research Findings

Case Study 1: Analgesic Activity Assessment
A series of derivatives were tested for their analgesic properties using various doses. The results indicated that certain compounds significantly prolonged reaction times to pain stimuli compared to control groups.

CompoundDose (mg/kg)Prolonged Reaction Time (s) ± SEM
Control09.57 ± 1.8
Compound A20012.2 ± 1.4
Compound B30040.0 ± 4.4

This data emphasizes the potential of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Sedative Effects
Another study evaluated the sedative effects of various derivatives on locomotor activity in mice. The results showed that specific compounds reduced spontaneous locomotor activity significantly.

CompoundDose (mg/kg)Locomotor Activity Inhibition (%)
Control0N/A
Compound A20050%
Compound B40070%

These findings suggest that certain pyrrolo derivatives could serve as effective sedatives with minimal toxicity compared to traditional agents .

Synthesis Methods

The synthesis of this compound involves reactions under controlled conditions, typically utilizing tert-butyl lithium in an inert atmosphere. The process is critical for maintaining the integrity of the compound's structure and ensuring high yields .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce the tris(1-methylethyl)silyl (TIPS) group into pyrrolo[2,3-b]pyridine derivatives?

  • Methodology : The TIPS group is typically introduced via silylation reactions using tris(1-methylethyl)silyl chloride (TIPS-Cl) under basic conditions. For example, NaH in THF at 0°C to room temperature facilitates deprotonation of the pyrrolo[2,3-b]pyridine nitrogen, followed by nucleophilic substitution with TIPS-Cl . Protection of the nitrogen is critical to prevent undesired side reactions during subsequent functionalization steps .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodology :

  • 1H/13C NMR : Assigns proton and carbon environments, with characteristic shifts for the TIPS group (e.g., δ ~1.0–1.2 ppm for methyl protons) and pyrrolo[2,3-b]pyridine aromatic signals .
  • HRMS : Confirms molecular weight and isotopic patterns (e.g., [M+H]+ calculated for C17H29N2Si: 297.2074; observed: 297.2071) .
  • 19F NMR (if fluorinated derivatives are synthesized): Detects fluorine environments, as in fluorinated analogs (δ ~-172 ppm for Selectfluor-derived substituents) .

Q. How is regioselectivity achieved during electrophilic substitution on the pyrrolo[2,3-b]pyridine core?

  • Methodology : Regioselectivity is controlled by directing groups and reaction conditions. For example, nitration with HNO3 at 0°C favors substitution at the 3-position due to the electron-donating TIPS group, while halogenation (e.g., NIS in acetone) targets the 5-position . Computational modeling (DFT) may predict reactive sites by analyzing charge distribution .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the TIPS-protected pyrrolo[2,3-b]pyridine?

  • Methodology :

  • Bulk-tolerant catalysts : Use Pd(PPh3)4 for Suzuki-Miyaura couplings with boronic acids, as steric bulk from TIPS does not impede cross-coupling at 105°C in dioxane/water .
  • Elevated temperatures : Fluorination with Selectfluor® at 70°C in acetonitrile/ethanol enhances reactivity despite steric challenges .
  • Protection/deprotection : Temporary SEM (2-(trimethylsilyl)ethoxymethyl) groups can shield reactive sites during multi-step syntheses .

Q. How can contradictory biological activity data between in vitro and cellular assays be resolved for TIPS-pyrrolo[2,3-b]pyridine derivatives?

  • Methodology :

  • Solubility assessment : Measure logP values (e.g., via HPLC) to identify poor cellular uptake. Derivatives with logP >3 may require formulation with cyclodextrins or liposomal carriers .
  • Metabolic stability testing : Use liver microsomes to detect rapid degradation (e.g., cytochrome P450-mediated oxidation of the TIPS group) .
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Q. What computational tools predict the impact of TIPS substitution on kinase inhibition profiles?

  • Methodology :

  • Molecular docking : Simulate binding poses with kinases (e.g., JAK1/2, RET) using AutoDock Vina. The TIPS group may occupy hydrophobic pockets, as seen in pyrrolo[2,3-b]pyridine inhibitors of BCR-Abl .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values. For example, electron-withdrawing groups at the 3-position enhance inhibition of VEGFR2 .

Properties

IUPAC Name

tri(propan-2-yl)-pyrrolo[2,3-b]pyridin-1-ylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2Si/c1-12(2)19(13(3)4,14(5)6)18-11-9-15-8-7-10-17-16(15)18/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDESQHZPBHAOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210170
Record name 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-49-9
Record name 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093759-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine

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